1,1-Diethoxycyclopentane

Organic Synthesis Distillation Process Design Purification Method Development

1,1-Diethoxycyclopentane (CAS 23786-93-8), also known as cyclopentanone diethyl acetal, is an acyclic ketal with the molecular formula C₉H₁₈O₂ and a molecular mass of 158.24 Da. It belongs to the class of organic compounds classified as ketals, derived from cyclopentanone by replacement of the oxo group with two ethoxy groups.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 23786-93-8
Cat. No. B104243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxycyclopentane
CAS23786-93-8
SynonymsCyclopentanone, Diethyl Acetal;  1,1-Diethoxycyclopentane;  Cyclopentanone Diethyl Ketal
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCOC1(CCCC1)OCC
InChIInChI=1S/C9H18O2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3
InChIKeyQJKUIUCQENFWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxycyclopentane (CAS 23786-93-8): Cyclopentanone Diethyl Acetal for Synthesis and Procurement


1,1-Diethoxycyclopentane (CAS 23786-93-8), also known as cyclopentanone diethyl acetal, is an acyclic ketal with the molecular formula C₉H₁₈O₂ and a molecular mass of 158.24 Da . It belongs to the class of organic compounds classified as ketals, derived from cyclopentanone by replacement of the oxo group with two ethoxy groups [1]. The compound is a colorless liquid with a boiling point of 183.0±13.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . It serves as a protected carbonyl synthon in organic synthesis and has documented utility as a reagent in the preparation of quinbolone, a cyclopentenyl ether derivative of boldenone .

Protected cyclopentanone synthon for multistep synthesis
Acyclic diethyl ketal architecture supports selective aqueous deprotection strategies
Higher boiling point than dimethyl analog broadens thermal distillation windows

Why 1,1-Diethoxycyclopentane Cannot Be Freely Substituted with Generic Acetals or Ketals


In-class ketals and acetals are not interchangeable due to substantial differences in physicochemical properties, stability profiles, and synthetic performance. 1,1-Diethoxycyclopentane exhibits a boiling point (≈183 °C) substantially higher than its dimethyl analog (≈140 °C), a difference of approximately 43 °C . This divergence affects downstream processing parameters including distillation conditions and purification strategies [1]. Furthermore, acyclic diethyl ketals such as 1,1-diethoxycyclopentane undergo quantitative uncatalyzed hydrolysis in neat water at 80 °C, whereas cyclic acetals remain stable under identical conditions [2]. This differential hydrolytic susceptibility enables selective deprotection strategies that cannot be replicated with cyclic analogs. The ethoxy groups also provide distinct solubility and partition characteristics, with a predicted LogP of 1.79 compared to approximately 1.1 for the dimethyl analog [3], influencing phase-transfer behavior and chromatographic mobility.

Dimethyl analog (1,1-dimethoxycyclopentane) has a substantially lower boiling point, shifting distillation cut points.
Cyclic acetals remain stable under uncatalyzed aqueous conditions, preventing orthogonal deprotection strategies.
Dimethyl analog exhibits lower LogP, altering chromatographic retention and liquid-liquid extraction behavior.

1,1-Diethoxycyclopentane Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Boiling Point Differential: 1,1-Diethoxycyclopentane vs 1,1-Dimethoxycyclopentane

1,1-Diethoxycyclopentane exhibits a boiling point of 183.0±13.0 °C at 760 mmHg , which is approximately 43 °C higher than that of 1,1-dimethoxycyclopentane (140 °C) [1]. This substantial difference directly impacts the design of distillation-based purification protocols and thermal processing windows.

Boiling point
Cross-study comparable
Δ ≈ 43 °C higher
Distillation protocol design context
760 mmHg; vs 1,1-dimethoxycyclopentane
Organic Synthesis Distillation Process Design Purification Method Development

Hydrolytic Stability Profile: Acyclic Diethyl Ketal vs Cyclic Acetal under Uncatalyzed Aqueous Conditions

Under mild, catalyst-free aqueous conditions (neat water or aqueous medium heated to 80 °C), aliphatic diethyl acetals and ketals—a class that includes 1,1-diethoxycyclopentane—hydrolyze in essentially quantitative yield, while cyclic acetals remain stable under these identical conditions [1]. This differential behavior is documented across various aliphatic dimethyl and diethyl acetals and ketals, establishing a class-level distinction that applies to 1,1-diethoxycyclopentane as an acyclic diethyl ketal.

Hydrolytic stability
Class-level inference
Quantitative hydrolysis vs. cyclic acetal stability
Orthogonal deprotection strategy context
80 °C, neat water, uncatalyzed
Protecting Group Strategy Selective Deprotection Green Chemistry

Lipophilicity (LogP) Differentiation vs Dimethyl Analog for Chromatographic Behavior

1,1-Diethoxycyclopentane has a predicted ACD/LogP value of 1.79 , whereas 1,1-dimethoxycyclopentane exhibits a LogP of approximately 1.1 [1]. This difference of approximately 0.69 log units translates to a roughly 5-fold difference in octanol-water partition coefficient, directly influencing retention time in reversed-phase HPLC and extraction efficiency in liquid-liquid separations.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.69 (≈5× partition)
Chromatographic retention context
Predicted ACD/LogP; vs dimethyl analog
Chromatography Phase Partitioning Method Development

Density Differential vs 1,1-Dimethoxycyclopentane

1,1-Diethoxycyclopentane has a density of 0.9±0.1 g/cm³ , which is slightly lower than the density of 1,1-dimethoxycyclopentane (0.95 g/cm³) [1]. This physical property difference, while modest, affects miscibility behavior and layer separation in biphasic reaction systems.

Density
Cross-study comparable
Δ ≈ -0.05 g/cm³
Phase behavior context
Standard conditions; vs dimethyl analog
Physical Property Solvent Selection Formulation

Molecular Mass and Rotatable Bond Count: Structural Parameter Differentiation

1,1-Diethoxycyclopentane has a molecular mass of 158.24 Da with 4 freely rotatable bonds [1], while 1,1-dimethoxycyclopentane has a molecular mass of 130.19 Da with 2 freely rotatable bonds [2]. These structural differences affect molecular recognition, computational modeling parameters, and gas chromatographic retention behavior.

Molecular parameters
Cross-study comparable
ΔMW +28.05 Da, +2 rotatable bonds
GC retention and computational modeling context
vs 1,1-dimethoxycyclopentane
Physicochemical Characterization QSAR Modeling Analytical Method Development

1,1-Diethoxycyclopentane Application Scenarios Based on Quantified Differentiation Evidence


Synthesis of Quinbolone and Related Steroidal Cyclopentenyl Ether Derivatives

1,1-Diethoxycyclopentane is used as a reagent in the synthesis of Quinbolone (Q670150), a cyclopentenyl ether derivative of Boldenone (B675100) and its active metabolite . This established synthetic route validates the compound's utility as a protected cyclopentanone equivalent in steroidal chemistry, where the ethoxy protecting groups facilitate the formation of the characteristic cyclopentenyl ether moiety.

Selective Deprotection in Orthogonal Protecting Group Strategies

Based on the differential hydrolytic stability profile documented for acyclic diethyl ketals versus cyclic acetals under catalyst-free aqueous conditions at 80 °C [1], 1,1-diethoxycyclopentane can be employed in synthetic sequences requiring orthogonal deprotection. The acyclic ketal undergoes quantitative hydrolysis while cyclic acetals remain intact, enabling stepwise unmasking of carbonyl functionality in complex synthetic targets without acidic catalysts.

Carbonyl Protection for Reactions Requiring Higher Boiling Point Intermediates

With a boiling point of 183.0±13.0 °C —approximately 43 °C higher than its dimethyl analog [2]—1,1-diethoxycyclopentane is preferable when a protected cyclopentanone intermediate must withstand elevated reaction temperatures or when distillation-based purification requires a wider boiling point window for separation from other reaction components.

Reversed-Phase Chromatographic Method Development Requiring Higher LogP Standards

The higher LogP of 1.79 compared to the dimethyl analog (LogP ≈1.1) [3] provides a reference standard for reversed-phase HPLC method development and retention time calibration in lipophilicity-based separations. This property also affects extraction efficiency in liquid-liquid partitioning workflows where increased organic-phase affinity is advantageous.

Application
Selection Property
Validation Focus
Steroidal cyclopentenyl ether synthesis
Protected cyclopentanone equivalent
Route validation in steroidal chemistry
Orthogonal protecting group strategies
Acyclic ketal selective hydrolysis
Stepwise carbonyl unmasking validation
Thermal processing and distillation workflows
Elevated boiling point window
Distillation cut-point review
Reversed-phase HPLC method development
Higher LogP reference
Retention time calibration and extraction behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Diethoxycyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.